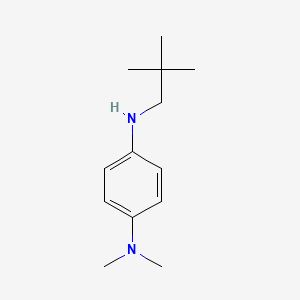

n1,n1-Dimethyl-n4-neopentylbenzene-1,4-diamine

Description

Properties

Molecular Formula |

C13H22N2 |

|---|---|

Molecular Weight |

206.33 g/mol |

IUPAC Name |

1-N-(2,2-dimethylpropyl)-4-N,4-N-dimethylbenzene-1,4-diamine |

InChI |

InChI=1S/C13H22N2/c1-13(2,3)10-14-11-6-8-12(9-7-11)15(4)5/h6-9,14H,10H2,1-5H3 |

InChI Key |

YFGMXFRXGOWPIZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CNC1=CC=C(C=C1)N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n1,n1-Dimethyl-n4-neopentylbenzene-1,4-diamine typically involves the reaction of benzene-1,4-diamine with neopentyl bromide and dimethylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of the amino groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification through recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

n1,n1-Dimethyl-n4-neopentylbenzene-1,4-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzene derivatives .

Scientific Research Applications

n1,n1-Dimethyl-n4-neopentylbenzene-1,4-diamine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of n1,n1-Dimethyl-n4-neopentylbenzene-1,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

N1,N1-Diethyl-N4-[(3-(4-fluorophenyl)-1H-pyrazol-4-yl)methyl]benzene-1,4-diamine (SI80)

- Structure : Features diethyl groups at N1 and a fluorophenyl-pyrazole substituent at N3.

- Properties : Enhanced lipophilicity due to the fluorophenyl group, improving membrane permeability. This compound was synthesized for structure-activity relationship (SAR) studies in GABA transporter inhibition .

N4-(7-Chloroquinolin-4-yl)-N1,N1-diethylpentane-1,4-diamine (Nivaquine)

- Structure: Contains a chloroquinoline moiety linked to a diethylpentane-diamine chain.

- Application : A clinically used antimalarial agent. The diethylpentane chain mimics the chloroquine pharmacophore, critical for lysosomal accumulation in Plasmodium-infected erythrocytes .

- Contrast : The neopentyl group in the target compound introduces greater steric hindrance compared to the linear pentane chain in Nivaquine, which may reduce cellular uptake or target engagement .

N1,N1-Dipropylbenzene-1,4-diamine

- Structure : Propyl groups replace the methyl and neopentyl substituents.

- Synthesis : Produced as a high-purity pharmaceutical intermediate. Propyl chains increase hydrophobicity but lack the steric bulk of neopentyl .

- Utility : Used in medicinal chemistry for antimalarial and anticancer agent development, highlighting the role of alkyl chain length in bioactivity .

Physicochemical Properties

Analysis :

- The neopentyl group in the target compound increases molecular weight and steric bulk compared to smaller alkyl substituents (e.g., methyl, ethyl). This may reduce solubility but enhance thermal stability.

- Tetramethyl derivatives (e.g., CAS 111-53-5) exhibit lower molecular weights and higher volatility, making them suitable for solvent-based applications .

Antimalarial Activity

Fluorophores and Sensors

- N1,N4-bis(4-(dimethylamino)benzylidene)benzene-1,4-diamine (DBD): A Schiff base fluorophore with aggregation-induced emission (AIE) properties, used in organic vapor sensors .

- Contrast : The target compound’s saturated alkyl groups preclude conjugation, limiting optical applications compared to DBD’s π-extended system .

Biological Activity

n1,n1-Dimethyl-n4-neopentylbenzene-1,4-diamine, also known as N,N-dimethyl-p-phenylenediamine (DMPD), is an aromatic amine with significant biological activity. This compound has garnered attention due to its applications in various fields, including dye production and electrochemical applications. This article explores the biological activity of DMPD, including its mechanisms of action, toxicity, and potential therapeutic uses.

- Molecular Formula: C₈H₁₂N₂

- Molecular Weight: 136.20 g/mol

- CAS Number: 99-98-9

- IUPAC Name: N1,N1-dimethylbenzene-1,4-diamine

DMPD is primarily known for its role as an intermediate in dye synthesis and its electrochemical properties. It undergoes oxidation reactions that can generate reactive intermediates, which may exhibit biological activity. The oxidation of DMPD in the presence of hydrogen peroxide and iron(III) leads to the formation of colored products used in spectrophotometric assays for trace metal detection .

Toxicity and Safety

DMPD is classified as hazardous, with potential health risks upon exposure. It can cause skin irritation and respiratory issues if inhaled or ingested. The compound has been associated with mutagenic effects in certain studies, highlighting the need for careful handling in laboratory settings .

| Toxicological Data | Value |

|---|---|

| Acute Oral Toxicity | LD50 > 2000 mg/kg (rat) |

| Skin Irritation | Causes irritation |

| Eye Irritation | Causes serious eye damage |

Case Studies and Research Findings

- Electrochemical Studies : Research has demonstrated that DMPD can be used as an electron transport material in organic light-emitting diodes (OLEDs). Its electrochemical oxidation has been studied under various pH conditions to understand its behavior in electronic applications .

- Spectrophotometric Applications : DMPD's ability to react with iron(III) ions allows it to be utilized in analytical chemistry for detecting trace amounts of metals. Studies have shown that the reaction produces a measurable color change, facilitating quantitative analysis .

- Potential Antioxidant Properties : Some studies suggest that DMPD may exhibit antioxidant properties due to its ability to donate electrons during redox reactions. This property could be explored for therapeutic applications in oxidative stress-related diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N1,N1-Dimethyl-N4-neopentylbenzene-1,4-diamine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions between substituted anilines and neopentyl halides or aldehydes. For example, analogous protocols involve refluxing precursors like N1,N1-dimethyl-p-phenylenediamine with neopentyl bromide in ethanol under acidic catalysis (e.g., glacial acetic acid) . Key variables to optimize include solvent polarity (e.g., ethanol vs. THF), temperature (60–80°C), and stoichiometric ratios (1:1.2 amine:alkylating agent). Monitoring progress via TLC or HPLC ensures yield maximization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FTIR : Identifies N-H stretching (3200–3400 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) .

- ¹H/¹³C NMR : Methyl groups (δ ~2.8–3.2 ppm for N(CH₃)₂) and neopentyl protons (δ ~1.0–1.2 ppm for C(CH₃)₃) confirm substitution patterns .

- X-ray Crystallography : Resolves steric effects from the bulky neopentyl group; SHELX programs are standard for refinement .

Q. How does the neopentyl group influence the compound’s stability and solubility?

- Methodological Answer : The neopentyl (2,2-dimethylpropyl) moiety enhances steric bulk, reducing oxidation susceptibility compared to linear alkyl chains. Solubility tests in polar (water, ethanol) and nonpolar solvents (hexane) reveal limited aqueous solubility (logP ~3.5 predicted), favoring organic phases. Stability studies under UV light and varying pH (4–10) are recommended to assess degradation pathways .

Advanced Research Questions

Q. What computational strategies are suitable for predicting the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model HOMO-LUMO gaps to predict reactivity. For instance, methyl and neopentyl groups lower electron density on the aromatic ring, affecting redox potentials. Molecular docking simulations (AutoDock Vina) can further explore interactions with biological targets like kinases .

Q. How can researchers resolve contradictions in reported biological activity data for similar diamines?

- Methodological Answer : Discrepancies may arise from substituent effects (e.g., methyl vs. imidazole groups) or assay conditions. Systematic comparisons under standardized protocols (e.g., MIC assays for antimicrobial activity) are critical. For example, Schiff base analogs with electron-withdrawing groups show enhanced antibacterial activity (IC₅₀ < 10 µM) compared to electron-donating substituents . Validate findings via dose-response curves and structural analogs (e.g., N1,N1-Diethyl derivatives) .

Q. What mechanistic insights exist for the compound’s potential as a kinase inhibitor?

- Methodological Answer : The diamine backbone may chelate metal ions in kinase active sites, while the neopentyl group disrupts hydrophobic pockets. In vitro kinase assays (e.g., c-Kit tyrosine kinase) with ATP-competitive inhibitors (IC₅₀ determination) and mutagenesis studies (e.g., Ala scanning) can identify binding residues. Cross-reference with crystallographic data from SHELX-refined structures .

Q. How do steric effects from the neopentyl group impact catalytic applications in organic synthesis?

- Methodological Answer : The neopentyl group hinders coordination in transition-metal catalysts (e.g., Pd or Ru complexes), reducing turnover frequencies. Comparative studies with less bulky analogs (e.g., N4-ethyl derivatives) under Suzuki-Miyaura coupling conditions quantify steric parameters (Tolman cone angles). Solvent screening (DMSO vs. DMF) further modulates reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.